HMN-176

Catalog No.
S548473
CAS No.
173529-10-7
M.F
C20H18N2O4S
M. Wt
382.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
HMN-176

CAS Number

173529-10-7

Product Name

HMN-176

IUPAC Name

(NE)-N-[(6E)-6-[2-(1-hydroxy-4-pyridinylidene)ethylidene]cyclohexa-2,4-dien-1-ylidene]-4-methoxybenzenesulfonamide

Molecular Formula

C20H18N2O4S

Molecular Weight

382.4 g/mol

InChI

InChI=1S/C20H18N2O4S/c1-26-18-8-10-19(11-9-18)27(24,25)21-20-5-3-2-4-17(20)7-6-16-12-14-22(23)15-13-16/h2-15,23H,1H3/b17-7+,21-20+

InChI Key

MYEJOKLXXLVMPR-STNHEDLKSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

(E)-4-((2-N-(4-methoxybenzenesulfonyl)amino)stilbazole)1-oxide, HMN-176

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC=CC2=CC=C3C=CN(C=C3)O

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)/N=C/2\C=CC=C\C2=C/C=C3C=CN(C=C3)O

The exact mass of the compound (E)-4-(2-(2-(N-((p-Methoxyphenyl)sulfonyl)amino)phenyl)ethenyl)pyridine 1-oxide is 382.09873 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

HMN-176 (CAS 173529-10-7) is a stilbene-derived, cell-permeable compound recognized as the active metabolite of the oral prodrug HMN-214. Its primary mechanism involves inducing G2/M cell cycle arrest, leading to apoptosis in a broad range of tumor cell lines. Distinct from many antimitotic agents that target tubulin polymerization directly, HMN-176 interferes with the subcellular localization of Polo-like kinase 1 (PLK1). Critically, it possesses a second mechanism: the ability to down-regulate multidrug resistance gene (MDR1) expression by inhibiting the NF-Y transcription factor, offering a tool to circumvent P-glycoprotein-mediated drug efflux.

Direct substitution of HMN-176 with alternatives carries significant risks to experimental validity. Procuring its prodrug, HMN-214, for direct *in vitro* application introduces metabolic conversion as an uncontrolled variable, compromising the accuracy of dose-response studies. Conversely, substituting with more common mitotic inhibitors, such as tubulin binders, fails to replicate HMN-176's distinct and critical secondary mechanism: the suppression of MDR1 gene expression. This dual activity makes HMN-176 non-interchangeable for studies focused on overcoming P-glycoprotein-mediated drug resistance, as generic inhibitors lack the specific NF-Y-targeting activity required to restore chemosensitivity.

High DMSO Solubility Enables Reliable Stock Preparation for In Vitro Assays

HMN-176 demonstrates high solubility in dimethyl sulfoxide (DMSO), a standard solvent for in vitro compound screening, with reported concentrations reaching up to 76 mg/mL. In contrast, it is documented as insoluble in common aqueous buffers and ethanol, making pre-dissolved DMSO stocks essential for reliable experimental use.

Evidence DimensionSolubility
Target Compound DataUp to 76 mg/mL in DMSO
Comparator Or BaselineWater / Ethanol (Insoluble)
Quantified DifferenceQualitatively high solubility vs. insolubility
ConditionsStandard laboratory conditions (25°C)

High solubility in a primary laboratory solvent ensures the creation of stable, high-concentration stock solutions, minimizing compound precipitation and improving dose-response accuracy in cellular and biochemical assays.

Restores Chemosensitivity by Suppressing MDR1 Expression in Resistant Cells

In an adriamycin-resistant human ovarian cancer cell line (K2/ARS), treatment with 3 µM HMN-176 reduced the 50% growth inhibition (GI50) value of adriamycin by approximately 50%, effectively re-sensitizing the resistant cells. This effect is directly linked to mechanism; the same study demonstrated that HMN-176 suppresses the expression of MDR1 mRNA by 56% in these cells.

Evidence DimensionAdriamycin GI50 / MDR1 mRNA Expression
Target Compound DataAdriamycin GI50 reduced by ~50%; MDR1 mRNA expression suppressed by 56%
Comparator Or BaselineUntreated K2/ARS adriamycin-resistant cells
Quantified Difference~2-fold increase in sensitivity to Adriamycin
ConditionsK2/ARS human ovarian cancer cells treated with 3 µM HMN-176

This provides a specific, mechanistic advantage over standard cytotoxic agents, making HMN-176 the appropriate choice for investigating or overcoming P-glycoprotein-mediated drug resistance.

Bypasses Prodrug Metabolism for Direct and Predictable In Vitro Activity

HMN-176 is the direct, active metabolite of the orally administered prodrug HMN-214. Pharmacokinetic studies in rats show that after oral administration of HMN-214, the prodrug itself is not detected in plasma; instead, the active HMN-176 is measured, reaching peak plasma levels at 2 hours. Using HMN-176 directly in cellular assays removes the need for metabolic activation.

Evidence DimensionPharmacological Form
Target Compound DataActive metabolite, immediately available for biological action in vitro
Comparator Or BaselineHMN-214 (Prodrug requiring in vivo metabolic conversion)
Quantified DifferenceEliminates the metabolic conversion step (Tmax of 2 hours in vivo)
ConditionsIn vitro cellular or biochemical systems vs. in vivo oral administration

For in vitro research, procuring the active metabolite provides more precise pharmacological control and ensures that observed effects are directly attributable to the compound, not variable metabolic rates.

Maintains Potency Against Cell Lines with Acquired Chemoresistance

HMN-176 demonstrates potent cytotoxicity not only against parental cancer cell lines but also against sublines selected for resistance to common chemotherapeutics. In a P388 leukemia model, HMN-176 displayed IC50 values of 143 nM, 557 nM, and 265 nM against cells resistant to cisplatin, doxorubicin, and vincristine, respectively, indicating low cross-resistance.

Evidence DimensionIC50 Value
Target Compound Data143 nM (Cisplatin-R), 557 nM (Doxorubicin-R), 265 nM (Vincristine-R)
Comparator Or BaselineStandard-of-care chemotherapeutics to which the cells are resistant
Quantified DifferenceRetains nanomolar potency in models where comparator drugs have failed
ConditionsP388 leukemia cell lines with acquired resistance

This low cross-resistance profile makes HMN-176 a valuable tool for studying cancer cell vulnerabilities that are independent of the mechanisms of resistance to established drugs.

Investigating and Overcoming P-glycoprotein Mediated Drug Resistance

Based on its proven ability to suppress MDR1 expression and re-sensitize resistant cells, HMN-176 is the logical choice for models studying P-glycoprotein (P-gp) efflux pump mechanisms or for use in combination therapy screens designed to overcome clinical resistance.

Direct-Dosing Cellular Assays Requiring Precise Pharmacological Control

As the direct active metabolite, HMN-176 is ideally suited for in vitro systems (e.g., cell culture, organoids, biochemical assays) where prodrug metabolism is absent or a confounding variable, ensuring dose-response data directly reflects target engagement.

Screening for Cytotoxic Effects in Chemoresistant Cancer Models

Given its demonstrated potency against cell lines resistant to cisplatin, doxorubicin, and vincristine, HMN-176 serves as an effective agent for identifying novel therapeutic strategies or vulnerabilities in cancer models that have already developed resistance to standard-of-care agents.

Reference Compound in High-Throughput Screens (HTS)

The combination of high DMSO solubility, ensuring compatibility with automated liquid handlers, and potent, broad-spectrum nanomolar cytotoxicity makes HMN-176 a suitable positive control or reference compound for HTS campaigns seeking novel antimitotic or chemosensitizing agents.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

382.09872823 Da

Monoisotopic Mass

382.09872823 Da

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: DiMaio MA, Mikhailov A, Rieder CL, Von Hoff DD, Palazzo RE. The small organic compound HMN-176 delays satisfaction of the spindle assembly checkpoint by inhibiting centrosome-dependent microtubule nucleation. Mol Cancer Ther. 2009 Mar;8(3):592-601. doi: 10.1158/1535-7163.MCT-08-0876. Epub 2009 Mar 3. PubMed PMID: 19258425; PubMed Central PMCID: PMC2717217.
2: Garland LL, Taylor C, Pilkington DL, Cohen JL, Von Hoff DD. A phase I pharmacokinetic study of HMN-214, a novel oral stilbene derivative with polo-like kinase-1-interacting properties, in patients with advanced solid tumors. Clin Cancer Res. 2006 Sep 1;12(17):5182-9. PubMed PMID: 16951237.
3: Medina-Gundrum L, Cerna C, Gomez L, Izbicka E. Investigation of HMN-176 anticancer activity in human tumor specimens in vitro and the effects of HMN-176 on differential gene expression. Invest New Drugs. 2005 Jan;23(1):3-9. PubMed PMID: 15528975.
4: Takagi M, Honmura T, Watanabe S, Yamaguchi R, Nogawa M, Nishimura I, Katoh F, Matsuda M, Hidaka H. In vivo antitumor activity of a novel sulfonamide, HMN-214, against human tumor xenografts in mice and the spectrum of cytotoxicity of its active metabolite, HMN-176. Invest New Drugs. 2003 Nov;21(4):387-99. PubMed PMID: 14586206.
5: Tanaka H, Ohshima N, Ikenoya M, Komori K, Katoh F, Hidaka H. HMN-176, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y. Cancer Res. 2003 Oct 15;63(20):6942-7. PubMed PMID: 14583495.

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